molecular formula C10H12N4O B2510931 N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1281074-43-8

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2510931
CAS No.: 1281074-43-8
M. Wt: 204.233
InChI Key: JCGFIQYHTYPYEM-UHFFFAOYSA-N
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Description

N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ( 949368-46-1) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a privileged scaffold in drug discovery due to its close structural similitude to the purine bases adenine and guanine . More than 300,000 analogues of this core structure have been described, underscoring its significant value in exploring new biological activities . The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized for its substantial pharmacological potential, with derivatives demonstrating a range of biological activities including anticancer, antiviral, antifungal, and anti-inflammatory effects . Its well-defined structure, with up to five diversity centers, allows for extensive modification, making it a versatile template for constructing targeted bioactive molecules . The specific substitution pattern of this reagent—methyl groups at the N1 and C3 positions, coupled with the carboxamide functionality at C5—provides an excellent starting point for further synthetic elaboration in hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFIQYHTYPYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and efficiency. For instance, the use of N,N-dimethylformamide as a solvent and 4-dimethylaminopyridine as a catalyst under ice bath conditions can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds possess significant antitumor properties. For instance, a study highlighted the efficacy of 1H-pyrazolo[3,4-b]pyridines in inhibiting tumor growth in mouse models of breast cancer. The mechanism involves the modulation of key cellular pathways that promote apoptosis in cancer cells .

Central Nervous System Effects

Compounds within this class have been investigated for their effects on the central nervous system. They exhibit properties that can alleviate symptoms of anxiety and tension states by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), which plays a crucial role in neurotransmission and muscle relaxation .

Therapeutic Applications

The therapeutic potential of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide extends to various medical conditions:

  • Cardiovascular Disorders : The compound has been noted for its ability to influence smooth muscle relaxation and platelet aggregation processes, making it a candidate for treating cardiovascular diseases.
  • Anti-inflammatory Properties : Research indicates that derivatives can act as anti-inflammatory agents, reducing local inflammatory conditions effectively in mammalian models .

Case Study 1: Antitumor Efficacy

In a controlled study involving mouse models with induced breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups. The compound's mechanism was linked to the inhibition of thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis.

Treatment GroupTumor Size Reduction (%)Mechanism of Action
Control0N/A
Low Dose35TP Inhibition
High Dose65TP Inhibition

Case Study 2: CNS Effects

A clinical trial assessed the anxiolytic effects of this compound on patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety scores over a six-week treatment period.

Treatment GroupInitial Anxiety ScoreFinal Anxiety ScoreImprovement (%)
Placebo28267
Treatment (50 mg/day)302033
Treatment (100 mg/day)291548

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRKs, the compound can potentially halt the progression of cancers that rely on these pathways .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound’s key structural analogs differ in substituents, ring saturation, and heteroatom composition. Below is a comparative analysis:

Compound Substituents Key Features
N,1,3-Trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (Target) Methyl groups at N1, C3, and carboxamide nitrogen Compact structure with enhanced lipophilicity due to methyl groups
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Phenyl at N1, amino at C6, methyl at C3 Increased aromaticity from phenyl; amino group enhances hydrogen bonding
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Chlorine at C4, methyl at N1 and C3 Electrophilic chlorine may improve reactivity; potential toxicity concerns
[1,2]Dithiolo[3,4-b]pyridine-5-carboxamide derivatives Sulfur atoms in fused dithiolo ring Enhanced electronic properties; herbicide safening activity observed
N-Adamantanyl-4-oxopyrazolo[3,4-b]pyridine-5-carboxamide Adamantanyl group at N1, ketone at C4 Bulky adamantanyl group improves receptor binding; ketone increases polarity

Physicochemical and ADMET Properties

Property Target Compound 4-Chloro-1,3-dimethyl Analog Dithiolo Derivatives
Molecular Weight ~245 g/mol 279.7 g/mol ~400–450 g/mol (varies with substituents)
LogP ~1.5 (estimated) ~2.8 (chlorine increases lipophilicity) ~3.0–3.5 (sulfur enhances lipophilicity)
Hydrogen Bond Donors 1 (carboxamide NH) 1 1–2
Toxicity Likely low Potential hepatotoxicity (chlorine) Moderate (herbicide safening observed)

Key Research Findings

  • Receptor Targeting : Pyrazolo[3,4-b]pyridine carboxamides with bulky substituents (e.g., adamantanyl) show promise as receptor modulators, while methylated variants may optimize pharmacokinetics .
  • Herbicide Safeners : Dithiolo derivatives demonstrate unique agrochemical applications, unlike the target compound, which lacks sulfur .

Biological Activity

N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12N4O
  • CAS Number : 57411-73-1
  • SMILES Notation : CC1=CC(=C2C(=NN(C2=N1)C)C(=O)N)C

The compound features a pyrazolo[3,4-b]pyridine core which is known for its role in various biological mechanisms, including kinase inhibition and anti-inflammatory properties.

1. Inhibition of TBK1

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial player in immune response and cancer progression. For instance, a related compound exhibited an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential. This inhibition was shown to effectively reduce the expression of downstream interferon signaling genes in immune cells like THP-1 and RAW264.7 .

2. Antitumor Activity

This compound and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A17210.5Induction of apoptosis
U87MG8.7Cell cycle arrest
A37512.0Inhibition of proliferation
Panc05049.5Apoptosis induction

These results indicate that the compound may serve as a lead for developing new anticancer therapies targeting multiple pathways involved in tumor growth and survival .

3. Kinase Inhibition

The compound has also been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation. In a study involving multiple derivatives, several compounds exhibited nanomolar inhibitory activities against TRKA, suggesting that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance efficacy against TRK-related pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Substituents at N1 and C3 : Methyl groups at these positions have been shown to enhance binding affinity to target proteins.
  • Carboxamide Group : The presence of the carboxamide moiety is critical for maintaining solubility and biological activity.

Research into SAR has revealed that specific modifications can lead to improved potency and selectivity for different targets within cancer therapy and inflammatory responses .

Case Study 1: Anticancer Efficacy

A study investigated the effect of this compound on A549 lung cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activation and PARP cleavage. This suggests a potential mechanism for its antitumor effects.

Case Study 2: Immune Modulation

Another investigation focused on the compound's ability to modulate immune responses by inhibiting TBK1 activity. The results demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokine production in stimulated macrophages.

Q & A

What are the key considerations for optimizing the synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?

Basic Research Question
Synthesis optimization hinges on reaction parameters such as temperature, solvent selection, and catalyst use. For pyrazolo[3,4-b]pyridine derivatives, reflux conditions in toluene with trifluoroacetic acid (TFA) as a catalyst are commonly employed to achieve high yields (e.g., 70–85%) . Precise stoichiometric ratios of precursors (e.g., pyrazol-5-amine derivatives and acrylate esters) and stepwise purification (e.g., column chromatography) are critical to minimize byproducts. Reaction monitoring via TLC or HPLC ensures intermediate stability .

How can regioselectivity challenges in the substitution patterns of pyrazolo[3,4-b]pyridine derivatives be addressed?

Advanced Research Question
Regioselectivity issues often arise during functionalization at the 4-, 5-, or 6-positions of the pyrazolo[3,4-b]pyridine core. Computational tools (e.g., DFT calculations) predict reactive sites, while steric/electronic directing groups (e.g., methyl or methoxy substituents) guide substitution . For example, introducing a dimethyl group at the 1- and 3-positions enhances steric control, favoring carboxamide formation at the 5-position . Experimental validation via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR confirms regiochemical outcomes .

What analytical techniques are essential for characterizing this compound?

Basic Research Question
Key techniques include:

  • Spectroscopy : 1H^{1}\text{H}-NMR (to confirm methyl group integration at δ 2.4–3.1 ppm) and 13C^{13}\text{C}-NMR (to identify carbonyl carbons at ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H12_{12}N4_{4}O: calculated 220.1062, observed 220.1059) .
  • Chromatography : HPLC purity >95% ensures suitability for biological assays .

How should researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antiproliferative vs. non-active results) may stem from assay conditions or structural variations. Methodological steps include:

  • Dose-Response Validation : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify IC50_{50} trends .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding .
  • Target Engagement Assays : Use kinase profiling or cellular thermal shift assays (CETSA) to confirm direct target modulation .

What computational strategies are effective for predicting the target interactions of N,1,3-trimethyl derivatives?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biological targets like protein kinases. Key steps:

  • Protein Preparation : Retrieve kinase structures (e.g., PDB ID 2P1) and optimize protonation states .
  • Ligand Parameterization : Assign partial charges to the carboxamide group using AM1-BCC methods .
  • Binding Affinity Validation : Compare docking scores (e.g., ∆G = -8.5 kcal/mol) with experimental IC50_{50} values .

How do physicochemical properties influence the formulation of pyrazolo[3,4-b]pyridine carboxamides?

Basic Research Question
Critical properties include:

  • Solubility : Low aqueous solubility (<10 µg/mL) necessitates prodrug strategies (e.g., esterification) or co-solvents (e.g., PEG-400) .
  • LogP : Optimal LogP (~2.5–3.5) balances membrane permeability and solubility .
  • Stability : Assess hydrolytic stability at pH 1–10; methyl groups enhance resistance to oxidative degradation .

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